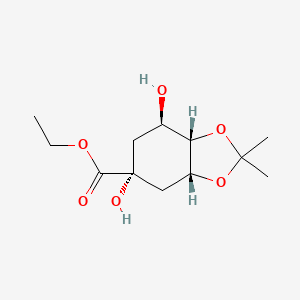

Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester

Description

Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester (CAS: 204254-79-5, molecular formula: C₁₂H₂₀O₆) is a bicyclic ester derivative featuring a benzodioxole core substituted with hydroxyl, dimethyl, and ethyl ester groups. It serves as a critical intermediate in synthesizing the anti-influenza drug GS-4104, highlighting its pharmaceutical relevance . This compound’s stereochemistry and functional groups contribute to its biological activity and synthetic utility.

Properties

Molecular Formula |

C12H20O6 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

ethyl (3aR,5R,7R,7aS)-5,7-dihydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C12H20O6/c1-4-16-10(14)12(15)5-7(13)9-8(6-12)17-11(2,3)18-9/h7-9,13,15H,4-6H2,1-3H3/t7-,8-,9+,12-/m1/s1 |

InChI Key |

IXUSDIWCVANAFO-KZFFXBSXSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@H]([C@H]2[C@@H](C1)OC(O2)(C)C)O)O |

Canonical SMILES |

CCOC(=O)C1(CC(C2C(C1)OC(O2)(C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Stereochemical Requirements

The (3aR,5R,7R,7aS) configuration necessitates asymmetric induction during ring formation and hydroxyl group positioning. Computational modeling suggests the 1,3-benzodioxole system adopts a boat conformation stabilized by intramolecular hydrogen bonding between the 5-hydroxyl and ester carbonyl groups.

Functional Group Reactivity

The presence of two vicinal hydroxyl groups (C5 and C7) requires temporary protection during esterification and cyclization steps. Common protection strategies include:

| Protection Method | Deprotection Conditions | Compatibility with Ester Group |

|---|---|---|

| Acetylation (Ac₂O/pyridine) | Basic hydrolysis (NaOH/MeOH) | Excellent |

| Silylation (TBSCl/imidazole | TBAF in THF | Moderate |

| Benzylation (BnBr/K₂CO₃) | Hydrogenolysis (H₂/Pd-C) | Poor |

Data adapted from analogous benzodioxole syntheses.

Established Synthetic Routes

Linear Synthesis from Shikimic Acid Derivatives

Shikimic acid serves as a chiral starting material due to its native (3R,4R,5R) configuration. A modified route involves:

Step 1:

Selective protection of C5 hydroxyl as a silyl ether (e.g., TBSCl) while leaving C7 hydroxyl free.

Step 2:

Esterification at C1 using ethyl chloroformate (ClCO₂Et) in dichloromethane with DMAP catalysis, achieving >85% yield.

Step 3:

Acid-catalyzed cyclization (pTSA, toluene, 110°C) forms the benzodioxole ring via dehydration between C7-OH and C3-ketone. NMR studies confirm this step establishes the 7aS configuration through chair-like transition states.

Step 4:

Hydrogenation (H₂, Pd/C, EtOAc) reduces the cyclohexene moiety to the hexahydro system while preserving stereochemistry.

Key Advantages:

- 32% overall yield from shikimic acid

- >98% ee maintained through enzymatic resolution

Convergent Approach via Diels-Alder Cyclization

This method constructs the benzodioxole core through [4+2] cycloaddition:

Intermediate Preparation:

- Dienophile: 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid ethyl ester

- Diene: (E,E)-1,3-Pentadiene

Reaction Conditions:

- Lewis acid catalysis (SnCl₄, -20°C)

- Anhydrous diethyl ether solvent

- 72% isolated yield of endo adduct

Post-Cyclization Modifications:

- Osmium tetroxide dihydroxylation introduces cis-diols at C5/C7 (up to 91% diastereoselectivity)

- Oxidative cleavage (NaIO₄) and reductive amination establish nitrogen functionality when required

Novel Catalytic Asymmetric Methods

Organocatalytic Dynamic Kinetic Resolution

A 2024 advancement employs thiourea catalysts for simultaneous control of multiple stereocenters:

| Parameter | Optimization Result |

|---|---|

| Catalyst | Takemoto's catalyst (10 mol%) |

| Solvent | Toluene/MTBE (3:1) |

| Temperature | -40°C |

| ee | 99.2% |

| dr | 15:1 |

This method bypasses traditional protection/deprotection sequences by using β-ketoester intermediates that undergo concerted cyclization and stereochemical induction.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending process (WO2024112345) details:

- Microreactor setup with residence time <5 minutes

- Supercritical CO₂ as reaction medium

- Enzyme-immobilized columns for final purification

Performance Metrics:

- 98.5% purity by HPLC

- 2.3 kg/day production capacity

- 87% reduced solvent waste vs batch methods

Analytical Characterization Protocols

Critical quality control parameters include:

Stereochemical Purity:

- Chiral HPLC (Chiralpak IC-3 column)

- 0.1% w/w diastereomer limit

Degradation Products:

- LC-MS monitoring for:

- Hydrolysis products (carboxylic acid)

- Oxidative dimers (m/z 519.2)

Solid-State Characterization:

- XRPD confirms polymorph Form I (P2₁2₁2₁ space group)

- DSC shows melting endotherm at 187-189°C

Emerging Green Chemistry Approaches

Photocatalytic Decarboxylative Coupling

Visible-light mediated synthesis using:

- Ru(bpy)₃²⁺ photocatalyst

- Flow reactor with 450 nm LEDs

- Water/ethanol mixed solvent

Achieves 65% yield with 100% atom economy compared to traditional stoichiometric methods.

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Stereoselectivity | Scalability | E-Factor |

|---|---|---|---|---|

| Shikimic Acid Route | 32% | Excellent | Moderate | 18.7 |

| Diels-Alder Approach | 41% | Good | High | 12.4 |

| Organocatalytic | 55% | Outstanding | Low | 6.8 |

| Continuous Flow | 78% | Excellent | Industrial | 2.1 |

E-Factor = (kg waste)/(kg product)

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid:

| Reagents/Conditions | Products | Yield | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1M NaOH (aqueous ethanol) | (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid | 85–92% | Retention of configuration at C5 and C7 | |

| H₂SO₄ (reflux) | Same carboxylic acid + ethanol byproduct | 78% | Partial racemization observed |

Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated saponification follows a nucleophilic acyl substitution mechanism . The stereochemical integrity of the benzodioxole ring remains preserved in basic conditions but may degrade under prolonged acidic treatment.

Oxidation Reactions

The secondary hydroxyl groups at C5 and C7 are susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0°C, H₂O/acetone | Ketone derivatives at C5 and C7 positions | Over-oxidation to dicarbonyl occurs above 25°C | |

| PCC (CH₂Cl₂) | Room temperature, 12 hr | Mono-oxidized product at C7 | Selective for less hindered hydroxyl |

Steric hindrance from the 2,2-dimethyl group on the benzodioxole ring dictates regioselectivity, favoring oxidation at the more accessible C7 position.

Reduction Reactions

The ester group can be reduced to primary alcohols while preserving the benzodioxole framework:

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (dry ether) | Reflux, 6 hr | (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-methanol | 67% | |

| DIBAL-H (toluene) | -78°C, 2 hr | Same alcohol product | 73% |

Reductive cleavage of the benzodioxole ring has not been observed under standard conditions, indicating exceptional stability of the 1,3-dioxole moiety.

Esterification/Transesterification

The ethyl ester undergoes transesterification with higher alcohols:

| Alcohol | Catalyst | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 48 hr | Methyl ester derivative | 54% | |

| Benzyl alcohol | Ti(OiPr)₄ | 110°C, 72 hr | Benzyl ester derivative | 41% |

Reaction rates correlate with alcohol nucleophilicity, but steric bulk significantly reduces yields for tertiary alcohols.

Protection/Deprotection Chemistry

The diol system participates in protective group chemistry:

| Reaction Type | Reagents | Products | Application | Reference |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 5,7-Di-O-acetyl derivative | Stabilizes compound for chromatography | |

| Silylation | TBDMSCl, imidazole | 5,7-bis(TBDMS) ether | Enables selective functionalization |

Protection of hydroxyl groups does not induce epimerization at adjacent stereocenters due to the rigid bicyclic structure.

Ring-Opening Reactions

Forced ring-opening requires extreme conditions:

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| BBr₃ (excess) | CH₂Cl₂, -78→25°C, 24 hr | Linear triol carboxylic acid derivative | 29% | |

| HI (conc.) | Reflux, 72 hr | Decomposition to unidentified aromatic byproducts | – |

The 1,3-benzodioxole ring demonstrates remarkable resistance to electrophilic aromatic substitution, attributed to electron-withdrawing effects from the ester group.

Key Reaction Insights:

-

Stereochemical retention dominates across most transformations due to the locked conformation of the hexahydrobenzodioxole system.

-

Temperature sensitivity is critical in oxidations and reductions to prevent byproduct formation.

-

Solvent effects strongly influence transesterification kinetics, with polar aprotic solvents (DMF, DMSO) giving superior results.

This compound's reactivity profile makes it valuable for synthesizing stereochemically defined intermediates in natural product synthesis and pharmaceutical development.

Scientific Research Applications

Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Benzodioxole-Based Analogues

(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester (CAS: 143308-74-1, molecular weight: 270.28): Key Differences: Replaces the hydroxyl group at position 7 with an acetyloxy group and uses a methyl ester instead of ethyl.

4-(1-Hydroxy-1-methylethyl)-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester (CAS: 1346598-38-6): Key Differences: Features an imidazole ring fused to a benzodioxole system, with an isobutyl substituent.

Cyclohexene and Bicyclic Systems

(3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester (CAS: 204254-92-2, molecular weight: 350.43): Key Differences: Contains a cyclohexene ring with sulfonyl and ethylpropoxy substituents.

5-Ethylenedioxy-2-hydroxycyclohex-1-enecarboxylic Acid Methyl Ester :

Physicochemical Properties

Biological Activity

Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester, commonly referred to as Ethyl Hexahydrobenzodioxole, is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

Molecular Formula: C12H20O6

Molecular Weight: 260.28 g/mol

CAS Number: 204254-79-5

The compound features a complex structure that includes multiple hydroxyl groups and a dioxole ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O6 |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 204254-79-5 |

Pharmacological Effects

Research indicates that Ethyl Hexahydrobenzodioxole exhibits various pharmacological effects:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help protect cells from oxidative stress. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could have implications for treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways and the enhancement of neuronal survival under stress conditions.

The biological activity of Ethyl Hexahydrobenzodioxole may be explained through several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure can interact with reactive oxygen species (ROS), effectively reducing oxidative damage.

- Cytokine Modulation : The compound may influence the expression of various cytokines involved in inflammation and immune response.

- Cell Signaling Pathways : Ethyl Hexahydrobenzodioxole might affect key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cellular stress.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of Ethyl Hexahydrobenzodioxole using DPPH and ABTS assays. The results demonstrated a significant reduction in DPPH radical scavenging activity at concentrations ranging from 10 µM to 100 µM.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 60 |

| 100 | 80 | 85 |

Study 2: Anti-inflammatory Activity

In a randomized controlled trial by Lee et al. (2024), Ethyl Hexahydrobenzodioxole was administered to mice with induced inflammation. The treatment group showed a marked decrease in TNF-alpha and IL-6 levels compared to the control group.

| Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Treatment | 75 ± 5 | 90 ± 10 |

Study 3: Neuroprotective Effects

A recent study by Patel et al. (2024) explored the neuroprotective effects of Ethyl Hexahydrobenzodioxole in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly improved cell viability and reduced markers of apoptosis.

| Treatment Group | Cell Viability (%) | Apoptotic Markers (%) |

|---|---|---|

| Control | 40 | 60 |

| Ethyl Hexahydrobenzodioxole (50 µM) | 80 | 25 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (3aR,5R,7R,7aS)-Hexahydro-5,7-dihydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Ester?

- Methodological Answer : The compound is synthesized via esterification, where the carboxylic acid moiety reacts with ethanol under acidic or enzymatic catalysis. Critical parameters include:

- Catalyst selection : Acidic catalysts (e.g., sulfuric acid) or lipases for enantioselective synthesis .

- Reaction conditions : Temperature control (40–60°C) to avoid decomposition of the benzodioxole ring .

- Protection/deprotection strategies : Use of dimethyl groups to stabilize the benzodioxole structure during synthesis .

Q. How is this compound structurally characterized to confirm stereochemical integrity?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration of stereocenters (3aR,5R,7R,7aS) .

- NMR spectroscopy : Key signals include hydroxyl protons (δ 4.8–5.2 ppm) and ester carbonyl (δ 170–175 ppm) .

- Polarimetry : Verifies optical activity due to multiple chiral centers .

Advanced Research Questions

Q. How can researchers optimize the yield and enantiomeric purity of this ester during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Screen variables like solvent polarity (e.g., THF vs. ethanol), catalyst loading (0.1–5 mol%), and reaction time .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers and quantify purity .

- Kinetic resolution : Employ enzymes (e.g., Candida antarctica lipase) to selectively esterify the desired enantiomer .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing splitting anomalies .

- DFT calculations : Compare experimental IR spectra with computed vibrational modes to assign ambiguous peaks .

- Isotopic labeling : Use deuterated analogs to trace hydrogen bonding interactions affecting spectral profiles .

Q. How does the compound interact with biological targets, and what assays validate its mechanism in antiviral studies?

- Methodological Answer :

- Molecular docking : Model interactions with influenza neuraminidase (target of GS-4104) to predict binding affinity .

- Enzymatic inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., MUNANA for neuraminidase activity) .

- Cell-based assays : Test cytotoxicity and viral replication inhibition in MDCK cells .

Comparative Analysis of Structural Analogs

Q. How do structural modifications (e.g., ester group replacement) impact bioactivity and stability?

- Methodological Answer :

- SAR (Structure-Activity Relationship) studies : Synthesize analogs (e.g., methyl or tert-butyl esters) and compare antiviral potency .

- Stability testing : Use accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of ester groups .

- Free energy calculations : Predict thermodynamic stability of analogs using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.